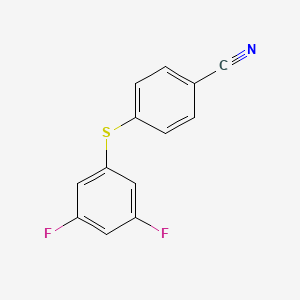

4-((3,5-Difluorophenyl)thio)benzonitrile

Description

4-((3,5-Difluorophenyl)thio)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a thioether group linked to a 3,5-difluorophenyl ring. This structure combines electron-withdrawing cyano and fluorine groups with a sulfur-based linker, which influences its electronic properties, solubility, and reactivity. The 3,5-difluorophenyl moiety is frequently employed to enhance metabolic stability and bioavailability in pharmaceutical candidates .

Properties

Molecular Formula |

C13H7F2NS |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

4-(3,5-difluorophenyl)sulfanylbenzonitrile |

InChI |

InChI=1S/C13H7F2NS/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H |

InChI Key |

MWYJADGMSDCBPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)SC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Difluorophenyl)thio)benzonitrile typically involves the reaction of 3,5-difluorothiophenol with 4-bromobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Difluorophenyl)thio)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Sodium methoxide, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3,5-Difluorophenyl)thio)benzonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,5-Difluorophenyl)thio)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thioether group can influence its binding affinity and selectivity towards these targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Thioether vs. Hydroxyl Groups

3,5-Difluoro-4-hydroxybenzonitrile () shares the benzonitrile core and 3,5-difluorophenyl substitution but replaces the thioether group with a hydroxyl group. Key differences include:

- Polarity : The hydroxyl group increases polarity, leading to higher melting points (200–208°C) compared to thioether analogues, which typically exhibit lower melting points due to reduced hydrogen bonding .

- Reactivity : The thioether group in 4-((3,5-difluorophenyl)thio)benzonitrile offers nucleophilic sulfur for further functionalization (e.g., oxidation to sulfones), whereas the hydroxyl group is more prone to electrophilic substitution or hydrogen bonding interactions.

Trifluoromethyl and Bulkier Substituents

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile () incorporates two trifluoromethyl groups on the phenoxy substituent. This results in:

- Lipophilicity : The trifluoromethyl groups significantly increase lipophilicity (logP ≈ 4.2 estimated), enhancing membrane permeability but reducing aqueous solubility.

- In contrast, the smaller 3,5-difluorophenylthio group in the target compound allows greater conformational flexibility .

Electronic Effects in Indenyl Derivatives

The indenyl-benzenonitrile derivative () features a trifluoromethyl group and tert-butyl substituents. Key distinctions include:

- Electron-Withdrawing Strength : The trifluoromethyl group is a stronger electron-withdrawing group than fluorine, altering the electronic profile of the aromatic ring. This impacts charge distribution and reactivity in cross-coupling reactions.

- Thermal Stability : Bulky tert-butyl groups improve thermal stability, whereas the thioether group in this compound may confer redox sensitivity .

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications/Notes |

|---|---|---|---|---|---|

| This compound | C₁₃H₇F₂NS | 247.26 | -SC₆H₃F₂, -CN | Not reported | Drug intermediate, electronics |

| 3,5-Difluoro-4-hydroxybenzonitrile | C₇H₃F₂NO | 155.10 | -OH, -CN, -F (3,5) | 200–208 | Research reagents, synthesis |

| 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile | C₁₅H₇F₆NO | 327.21 | -O-C₆H₃(CF₃)₂, -CN | Not reported | High lipophilicity, agrochemicals |

| Indenyl-benzenonitrile derivative (9c) | C₂₉H₂₅F₃NO | 466.51 | -CF₃, -C(C(CH₃)₃)₂OH, -CN | Amorphous solid | Organic electronics, catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.